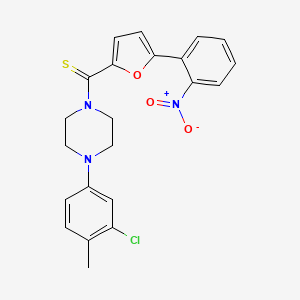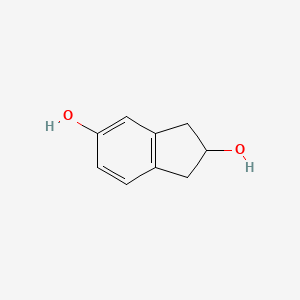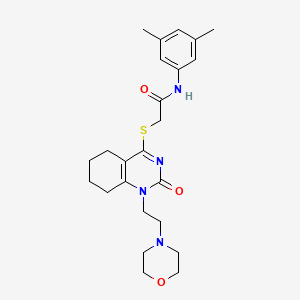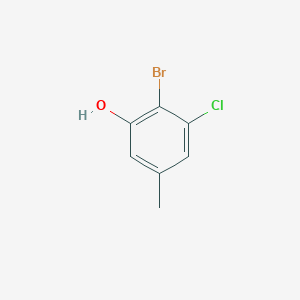![molecular formula C20H20ClN5O3S B3016494 7-(2-chlorophenyl)-1,3-dimethyl-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 893906-16-6](/img/structure/B3016494.png)
7-(2-chlorophenyl)-1,3-dimethyl-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of complex heterocyclic compounds often involves multi-step reactions that yield products with potential biological activities. In the first paper, a novel bicyclic thiohydantoin fused to pyrrolidine compound was synthesized through a cyclization reaction involving dimethyl 5,5-diphenylpyrrolidine-2,4-dicarboxylate and 4-chlorophenyl isothiocyanate. The reaction was catalyzed by 4-(dimethylamino)pyridine and resulted in a 79% yield. The synthesis process highlights the importance of selecting appropriate reactants and catalysts to achieve the desired bicyclic structure with high yield .
Molecular Structure Analysis
The molecular structure of the synthesized compound in the first paper was characterized using various techniques, including NMR, FT-IR, MS, and HRMS. Additionally, single crystal X-ray diffraction was employed to determine the stereochemistry of the compound. Theoretical calculations using density functional theory and Hartree-Fock methods were also performed to obtain the molecular structure and predict the 1H and 13C NMR chemical shifts, which are crucial for understanding the electronic environment of the atoms within the molecule .
Chemical Reactions Analysis
The reactivity of the synthesized compounds can be explored through their interactions with various nucleophiles and their potential as oxidizing agents. In the second paper, the synthesized uracil-annulated heteroazulenes exhibited interesting reactivity patterns. The introduction of nucleophiles to these compounds was shown to be dependent on the type of nucleophile used, leading to the formation of regio-isomers. Furthermore, the photo-induced oxidation reactions of these compounds toward alcohols under aerobic conditions were investigated, demonstrating their capability to act as oxidizing agents in an autorecycling process .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds provide insight into their potential applications. The acid dissociation constants of the compound from the first paper were determined using potentiometric titration, revealing four distinct acid dissociation constants. These constants are associated with the NH, enthiols, and enol groups within the compound, which can influence its behavior in different environments. The stability of the cations in the second paper was expressed by their pKR+ values, which were determined spectrophotometrically. A correlation between these values and the reduction potentials of the compounds was established, indicating the influence of electronic structure on their redox behavior .
Antimicrobial Activity
The compound synthesized in the first paper was tested for antimicrobial activity against various bacterial strains, including S. aureus, B. subtilis, A. hydrophila, E. coli,
Scientific Research Applications
Chemical Properties and Reactions
The study by Kinoshita et al. (1989) explored the ring cleavage reactions of 1,3-oxazine-2,4(3H)-dione derivatives with amines, producing various reaction products including pyrimidines and acetoacetamides. This research provides insight into the chemical behavior of pyrimidine derivatives under various conditions, which may be relevant for understanding the reactions of the compound of interest (T. Kinoshita, K. Takeuchi, M. Kondoh, S. Furukawa, 1989).
Gulevskaya et al. (1994) reported on the regioselective amination of condensed pyrimidines, a process that can be applied to modify and synthesize derivatives of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione compounds, which might share structural similarities with the compound (A. Gulevskaya, A. Pozharskii, S. V. Shorshnev, E. Zheltushkina, 1994).
Hassaneen et al. (2003) detailed the synthesis of polyfunctional fused heterocyclic compounds via reactions involving indene‐1,3‐diones, demonstrating the versatility of pyrimidine-based compounds in synthesizing diverse heterocyclic structures, which could be relevant for the synthesis of complex pyrimido[4,5-d]pyrimidine derivatives (H. Hassaneen, Tayseer A. Abdallah, H. A. Abdelhadi, H. M. Hassaneen, R. Pagni, 2003).
Application in Molecular Synthesis
- The work by Mitsumoto and Nitta (2004) on the novel synthesis and properties of 1,6-methanocycloundeca[b]pyrimido[5,4-d]pyrrole-12,14-dione derivatives sheds light on the synthetic applications of pyrimidine derivatives in producing compounds with unique electronic properties. This could imply potential applications of the compound of interest in materials science and organic electronics (Yuhki Mitsumoto, M. Nitta, 2004).
Mechanism of Action
Mode of Action
Based on its structural similarity to other heterocyclic compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Given the broad range of biological activities exhibited by similar heterocyclic compounds, it is likely that this compound affects multiple pathways
Pharmacokinetics
The compound’s excretion pathways are currently unknown .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Similar heterocyclic compounds have been reported to exhibit a range of biological activities, including antibacterial, antitumor, and anti-inflammatory effects
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s solubility, stability, and interactions with its targets. Additionally, the compound’s effects may vary between different cell types and tissues due to differences in the expression of its targets and metabolic enzymes .
Future Directions
properties
IUPAC Name |
7-(2-chlorophenyl)-1,3-dimethyl-5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylpyrimido[4,5-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN5O3S/c1-24-17-15(19(28)25(2)20(24)29)18(30-11-14(27)26-9-5-6-10-26)23-16(22-17)12-7-3-4-8-13(12)21/h3-4,7-8H,5-6,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWEZCZDIPOICML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=CC=C3Cl)SCC(=O)N4CCCC4)C(=O)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-(diethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride](/img/structure/B3016416.png)

![2-[2-(Cyclopentyloxy)phenyl]acetic acid](/img/structure/B3016418.png)

![2,5-dimethyl-N-(pyridin-3-ylmethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)furan-3-carboxamide](/img/structure/B3016424.png)

![2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B3016427.png)


![2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B3016430.png)

![N-(2-chlorophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B3016434.png)